molecular formula C20H25N B14271397 4-Phenyl-1-(3-phenylpropyl)piperidine CAS No. 136534-52-6

4-Phenyl-1-(3-phenylpropyl)piperidine

Cat. No.: B14271397
CAS No.: 136534-52-6
M. Wt: 279.4 g/mol
InChI Key: NICAAVHYYGSEJF-UHFFFAOYSA-N
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Description

4-Phenyl-1-(3-phenylpropyl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group at the 4-position and a 3-phenylpropyl group at the 1-position. This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(3-phenylpropyl)piperidine typically involves the alkylation of 4-phenylpiperidine with 3-phenylpropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(3-phenylpropyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyl-1-(3-phenylpropyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of analgesics and other therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(3-phenylpropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-(3-phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it valuable in medicinal chemistry and other research fields .

Properties

CAS No.

136534-52-6

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

4-phenyl-1-(3-phenylpropyl)piperidine

InChI

InChI=1S/C20H25N/c1-3-8-18(9-4-1)10-7-15-21-16-13-20(14-17-21)19-11-5-2-6-12-19/h1-6,8-9,11-12,20H,7,10,13-17H2

InChI Key

NICAAVHYYGSEJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCC3=CC=CC=C3

Origin of Product

United States

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